molecular formula C19H14O5 B1242850 Uxsdrwxyylscoy-uhfffaoysa-

Uxsdrwxyylscoy-uhfffaoysa-

Cat. No.: B1242850
M. Wt: 322.3 g/mol
InChI Key: UXSDRWXYYLSCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This absence suggests that the identifier may represent a hypothetical, proprietary, or misrepresented substance. Regulatory guidelines, such as those from the European Chemicals Agency (ECHA), emphasize rigorous substance identification, including molecular formulas, structural descriptors, and analytical validation . Without such data, the compound cannot be reliably characterized or compared to known analogs.

Properties

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C19H14O5/c20-8-9-6-10-4-5-12-17(15(10)14(22)7-9)19(24)11-2-1-3-13(21)16(11)18(12)23/h1-5,9,20-21H,6-8H2

InChI Key

UXSDRWXYYLSCOY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)CO

Synonyms

YM 181741
YM-181741
YM181741

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of verifiable data for "Uxsdrwxyylscoy-uhfffaoysa-", comparisons with established compounds rely on general principles of chemical analysis and regulatory standards. Below is a framework for evaluating structurally or functionally related substances:

Table 1: Key Criteria for Substance Comparison

Parameter Typical Requirements Relevance to "Uxsdrwxyylscoy-uhfffaoysa-"
Structural Identity IUPAC name, SMILES notation, or InChIKey (e.g., CAS 1761-61-1: C7H5BrO2) Not available; identifier lacks structural clarity.
Physicochemical Data Solubility, logP, melting/boiling points (e.g., 0.687 mg/ml solubility for CAS 1761-61-1) No experimental measurements reported.
Regulatory Status UNII identifiers, hazard classifications (e.g., H302 for CAS 1761-61-1) Not listed in GSRS or ECHA databases .
Synthetic Pathways Green chemistry methods, catalyst reuse (e.g., A-FGO in THF for CAS 1761-61-1) No synthesis protocols disclosed.

Research Findings

Analytical Challenges : The absence of spectral or chromatographic data (e.g., NMR, HPLC) precludes definitive identification. Regulatory guidelines mandate such data for substance registration .

Functional Analogues: If hypothetically classified as a benzimidazole derivative (similar to CAS 1761-61-1), comparisons would focus on bioactivity, stability, and solubility.

Regulatory Compliance : Substances intended for medicinal or industrial use require validated descriptors per GSRS and ECHA standards . This compound fails to meet these criteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uxsdrwxyylscoy-uhfffaoysa-
Reactant of Route 2
Uxsdrwxyylscoy-uhfffaoysa-

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